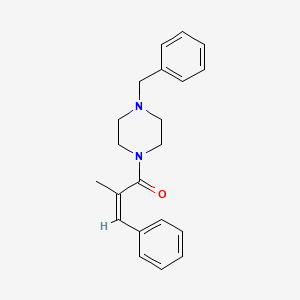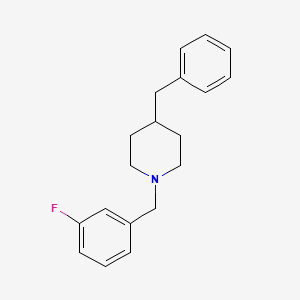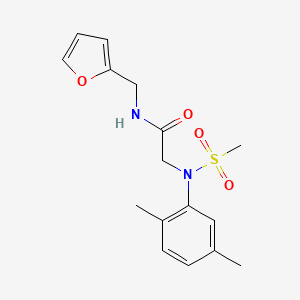
N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide, also known as BDBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biochemistry.
Mécanisme D'action
N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide exerts its effects by inhibiting the activity of various enzymes and proteins involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. This compound also scavenges free radicals and reduces oxidative stress, which is a major contributor to various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and antioxidant effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide is its potent anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide. One potential direction is to study its effects on various diseases, including cancer and neurodegenerative disorders. Another potential direction is to develop more efficient methods for synthesizing this compound and improving its solubility in water. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been achieved using various methods, including the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 4-chlorobenzenesulfonohydrazide in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been studied for its potential applications in the field of medicine and biochemistry. Research has shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O4S/c1-3-24-16-10-12(9-15(18)17(16)25-4-2)11-20-21-26(22,23)14-7-5-13(19)6-8-14/h5-11,21H,3-4H2,1-2H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOVAVCDBGFNS-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)


![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)
![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)

![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)
![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)